{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Description
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Properties
IUPAC Name |
2-[[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASZCUYVLKWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological activities.
Structure and Properties
The molecular formula of this compound is C13H13N3O3S2, with a molecular weight of 323.39 g/mol. The structure incorporates a thiadiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacteria and fungi. For instance:
- Antibacterial : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antifungal : These derivatives also exhibit antifungal activity against strains like Candida albicans, making them potential candidates for treating fungal infections .
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been linked to their ability to modulate signaling pathways related to inflammation .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
- Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can significantly reduce the viability of cancer cells compared to standard chemotherapeutics .
Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with biological macromolecules:
Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Recent studies indicate that certain thiadiazole derivatives can significantly enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, thus promoting cancer cell death. For instance, a related compound demonstrated a six-fold increase in BAX levels and a corresponding decrease in Bcl-2 levels, suggesting its potential as an anticancer agent targeting VEGFR-2 .
Table 1: Summary of Anticancer Activities
| Compound | Target | Mechanism | Reference |
|---|---|---|---|
| Compound 14 | VEGFR-2 | Increases BAX; Decreases Bcl-2 | |
| Thiadiazole Derivative | Various Tumors | Induces apoptosis |
Antimicrobial Properties
The antimicrobial activity of thiadiazole compounds has been well-documented. The compound {[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid exhibits significant antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that thiadiazole derivatives can inhibit bacterial growth comparably to established antibiotics .
Table 2: Antimicrobial Efficacy
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Thiadiazole Derivative | Antibacterial | Staphylococcus aureus, E. coli | |
| Thiadiazole Derivative | Antifungal | Candida albicans |
Anti-Diabetic Potential
Recent research indicates that some thiadiazole derivatives exhibit anti-diabetic properties by inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The compound has been evaluated for its potential to lower blood glucose levels and improve insulin sensitivity .
Table 3: Anti-Diabetic Activities
| Compound | Enzyme Targeted | Activity Level | Reference |
|---|---|---|---|
| Thiadiazole Derivative | α-glucosidase | High inhibition | |
| Thiadiazole Derivative | α-amylase | Significant inhibition |
Other Biological Activities
Beyond anticancer and antimicrobial activities, thiadiazole derivatives have demonstrated potential in various other therapeutic areas:
- Anti-inflammatory : Certain thiadiazoles have shown effectiveness in reducing inflammation markers.
- Antiviral : Some derivatives have been investigated for their efficacy against viral infections, including SARS-CoV-2.
- Anti-tuberculosis : Compounds have been synthesized with promising results against multi-drug resistant strains of tuberculosis .
Table 4: Diverse Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
